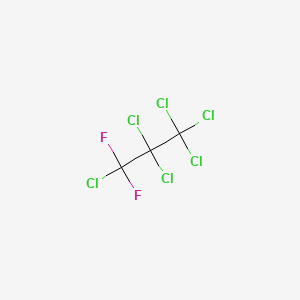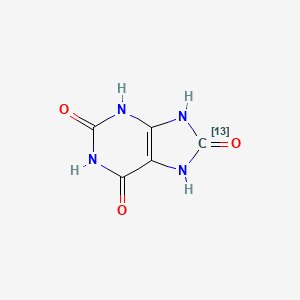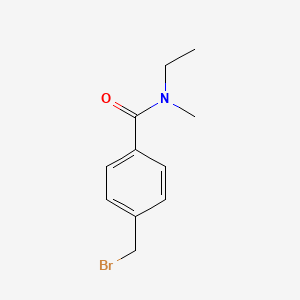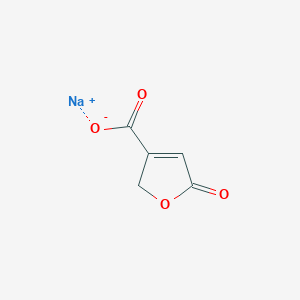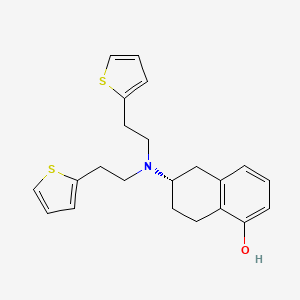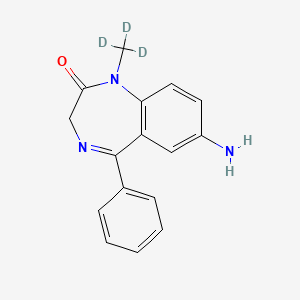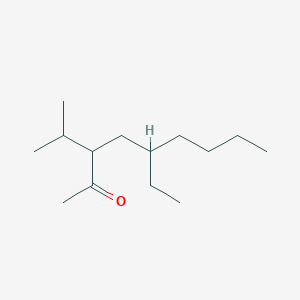
5-Ethyl-3-propan-2-ylnonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-3-propan-2-ylnonan-2-one is an organic compound belonging to the ketone family It is characterized by a nonane backbone with ethyl and isopropyl substituents at the 5th and 3rd positions, respectively, and a ketone functional group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-propan-2-ylnonan-2-one can be achieved through several methods:
Aldol Condensation: This method involves the reaction of 5-ethyl-3-propan-2-ylpentanal with acetone under basic conditions to form the desired ketone.
Grignard Reaction: Another approach is the reaction of 5-ethyl-3-propan-2-ylpentylmagnesium bromide with acetone, followed by acidic workup to yield the ketone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-3-propan-2-ylnonan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or hydrazines under mild conditions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Ethyl-3-propan-2-ylnonan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mécanisme D'action
The mechanism of action of 5-Ethyl-3-propan-2-ylnonan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone functional group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-3-methylhexan-2-one: Similar structure but with a shorter carbon chain.
3-Propan-2-yl-5-methylheptan-2-one: Similar structure with different substituents.
5-Ethyl-3-propan-2-ylheptan-2-one: Similar structure with a different carbon chain length.
Uniqueness
5-Ethyl-3-propan-2-ylnonan-2-one is unique due to its specific combination of substituents and carbon chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C14H28O |
|---|---|
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
5-ethyl-3-propan-2-ylnonan-2-one |
InChI |
InChI=1S/C14H28O/c1-6-8-9-13(7-2)10-14(11(3)4)12(5)15/h11,13-14H,6-10H2,1-5H3 |
Clé InChI |
TYFLCMNCXPCVPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC(C(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


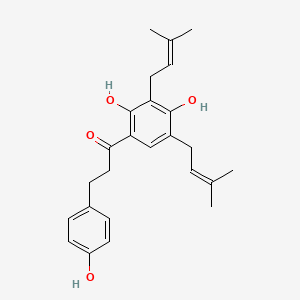

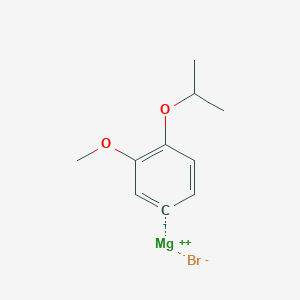

![3-([1,1'-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441629.png)
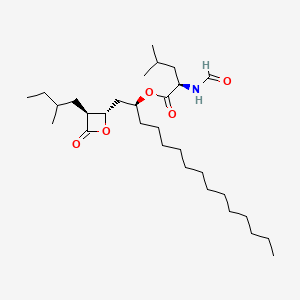
![(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441649.png)

